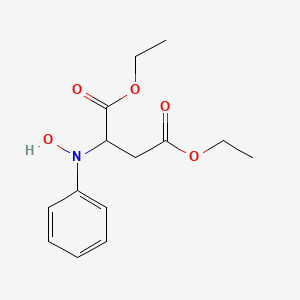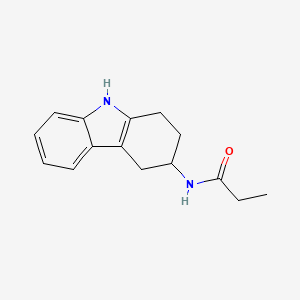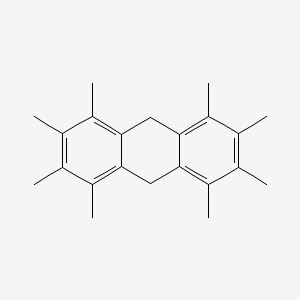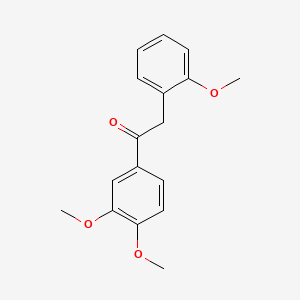
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features two methoxy-substituted phenyl rings connected by an ethanone bridge. Aromatic ketones are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Friedel-Crafts acylation with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
化学反応の分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines
Major Products Formed
Oxidation: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethanoic acid
Reduction: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one would depend on its specific application
Electrophilic interactions: The carbonyl group can act as an electrophile in reactions with nucleophiles.
Aromatic interactions: The aromatic rings can participate in π-π stacking interactions with other aromatic systems.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-phenylethan-1-one
- 1-(2-Methoxyphenyl)-2-phenylethan-1-one
- 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethan-1-one
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one is unique due to the presence of methoxy groups on both phenyl rings, which can influence its reactivity and interactions. The specific substitution pattern can affect its physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.
特性
CAS番号 |
144011-03-0 |
|---|---|
分子式 |
C17H18O4 |
分子量 |
286.32 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-19-15-7-5-4-6-13(15)10-14(18)12-8-9-16(20-2)17(11-12)21-3/h4-9,11H,10H2,1-3H3 |
InChIキー |
RNVOVQQDIZDNEU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



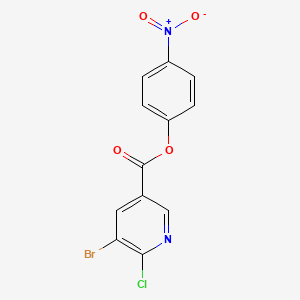
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
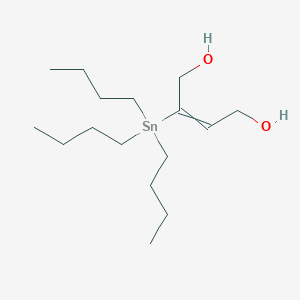
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
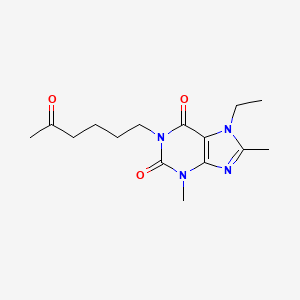
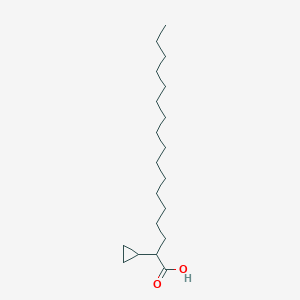
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
